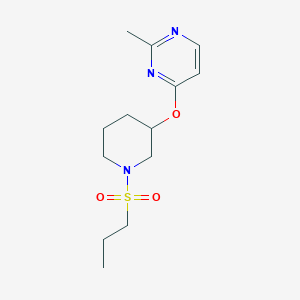
1-(4-methylbenzyl)-1H-indole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylbenzyl)-1H-indole-5-carboxylic acid is a useful research compound. Its molecular formula is C17H15NO2 and its molecular weight is 265.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Approaches : A study by Li Song (2006) focuses on developing a novel synthetic route for a similar compound, which is an inhibitor of β-ketoacyl-acyl carrier protein synthase III (FabH). This approach emphasizes the potential for synthesizing compounds with specific inhibitory properties, which can be relevant in biochemical and pharmaceutical research (Li Song, 2006).
Preparation Techniques : Research by Marchelli, Hutzinger, and Heacock (1969) describes methods for preparing various hydroxyindole-3-carboxylic acids. These techniques highlight the versatility and potential modifications of indole carboxylic acids in scientific research (Marchelli et al., 1969).
Molecular Docking Studies : Ganga Reddy et al. (2022) synthesized a series of new compounds using 1H-indole-2-carboxylic acids as the core compound. The study includes molecular docking to predict binding interactions, demonstrating the application in drug discovery and molecular biology (Ganga Reddy et al., 2022).
Conformational Studies in Peptides : Horwell et al. (1994) synthesized novel 3,4-fused tryptophan analogues, using a similar structural framework. These compounds are used for conformation elucidation studies in peptides, indicating their role in understanding peptide and protein structures (Horwell et al., 1994).
Chemical Modifications and Reactivity
Protective Group Studies : Yoo et al. (1990) explored 4-methoxy-α-methylbenzyl alcohol as a protecting group for carboxylic acids. This demonstrates the compound's potential in synthetic chemistry for protecting sensitive functional groups during reactions (Yoo et al., 1990).
Novel Synthesis of Indole Derivatives : Wang et al. (2016) described the synthesis of indole-benzimidazole derivatives, starting from indole carboxylic acids. This research is indicative of the compound's role in creating heterocyclic structures with potential biological activities (Wang et al., 2016).
Indole Derivative Interaction Studies : Pereira et al. (2010) conducted photophysical studies on fluorescent indole derivatives. This study illustrates the application of such compounds in developing fluorescent probes for biological and chemical analysis (Pereira et al., 2010).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-[(4-methylphenyl)methyl]indole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-2-4-13(5-3-12)11-18-9-8-14-10-15(17(19)20)6-7-16(14)18/h2-10H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZVXNVCWLHKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
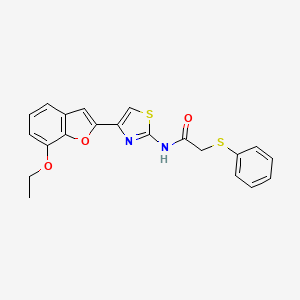
![3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B3016350.png)
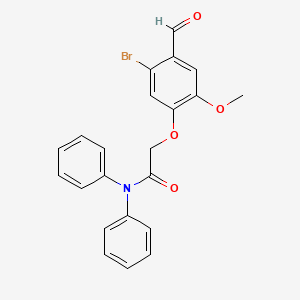
![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide](/img/no-structure.png)

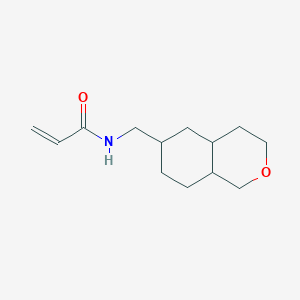
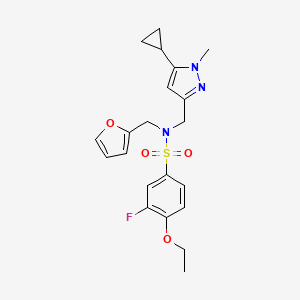
![5-Methyl-1-(4-methylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]pyrazole-3-carboxamide](/img/structure/B3016358.png)
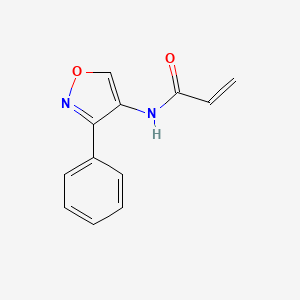

![6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3016363.png)
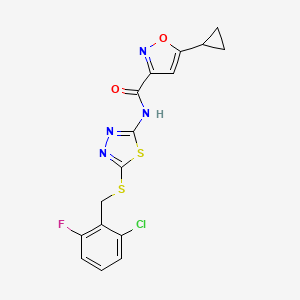
![5-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)nicotinamide](/img/structure/B3016370.png)
